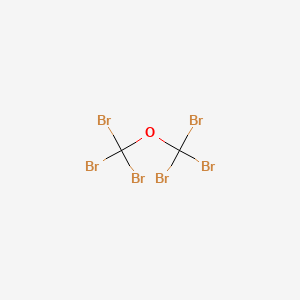

Tribromo(tribromomethoxy)methane

Beschreibung

Eigenschaften

CAS-Nummer |

109575-87-3 |

|---|---|

Molekularformel |

C2Br6O |

Molekulargewicht |

519.4 g/mol |

IUPAC-Name |

tribromo(tribromomethoxy)methane |

InChI |

InChI=1S/C2Br6O/c3-1(4,5)9-2(6,7)8 |

InChI-Schlüssel |

GLRHOKUGEASYFY-UHFFFAOYSA-N |

Kanonische SMILES |

C(OC(Br)(Br)Br)(Br)(Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Bromination of Methoxy Precursors

The most straightforward approach involves sequential bromination of methoxy-containing precursors. A common starting material is methoxymethane (dimethyl ether, CH₃OCH₃), which undergoes progressive bromination:

Reaction Pathway :

- Initial Bromination :

$$

\text{CH₃OCH₃} + \text{Br}2 \xrightarrow{\text{Fe or AlBr}3} \text{CH₂BrOCH₂Br} + \text{HBr}

$$

Catalysts like iron (Fe) or aluminum bromide (AlBr₃) facilitate electrophilic substitution at elevated temperatures (40–60°C).

- Complete Bromination :

Further treatment with excess bromine under reflux (80–100°C) yields the target compound:

$$

\text{CH₂BrOCH₂Br} + 6\text{Br}_2 \rightarrow \text{CBr₃OCHBr₃} + 6\text{HBr}

$$

Key parameters include stoichiometric excess of bromine (10:1 molar ratio) and extended reaction times (12–24 hours).

Industrial Adaptation :

Continuous flow reactors optimize yield (85–92%) by maintaining precise temperature control and avoiding localized over-bromination.

Halogen Exchange Reactions

Chlorinated or fluorinated analogs serve as intermediates for bromine substitution. For example, trichloromethoxy methane (CCl₃OCH₃) undergoes halogen exchange:

Reaction Conditions :

$$

\text{CCl₃OCH₃} + 6\text{HBr} \xrightarrow{\text{AlBr}_3, 120^\circ\text{C}} \text{CBr₃OCHBr₃} + 6\text{HCl}

$$

Aluminum bromide acts as a Lewis catalyst, with yields exceeding 75% after distillation.

Phase-Transfer Catalyzed Bromination

Efficient bromination is achieved using phase-transfer catalysts (PTCs) to enhance interfacial reactivity. A representative protocol involves:

Steps :

- Dissolve methoxy precursor (e.g., CBr₃OCH₃) in dichloromethane.

- Add aqueous sodium hydroxide (20%) and tetrabutylammonium bromide (TBAB) as PTC.

- Introduce bromine incrementally at 0–5°C to minimize side reactions.

Advantages :

- Reduced bromine waste (stoichiometric ratio 3:1).

- Higher selectivity (90–95%) for tribromomethoxy groups.

Oxidative Bromination with N-Bromosuccinimide (NBS)

NBS provides controlled bromination under mild conditions, particularly for sensitive substrates:

Procedure :

- React CBr₃OCH₃ with NBS (3 equivalents) in acetic acid at 25°C.

- Stir for 8–12 hours, followed by quenching with sodium sulfite.

Outcome :

Industrial-Scale Synthesis

Large-scale production employs continuous flow systems to enhance efficiency:

Key Features :

- Reactor Design : Tubular reactors with in-line bromine injection.

- Conditions : 60–80°C, 10–15 bar pressure, residence time ≤30 minutes.

- Purification : Multistep distillation removes residual HBr and unreacted bromine.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Bromination | 70–85 | 90–95 | Excess bromine handling |

| Halogen Exchange | 75–80 | 88–92 | Catalyst recovery |

| Phase-Transfer Catalysis | 85–90 | 95–98 | Emulsion formation |

| NBS Bromination | 80–85 | 93–97 | Cost of NBS |

| Industrial Flow Process | 90–95 | ≥99 | High capital investment |

Analyse Chemischer Reaktionen

Types of Reactions

Tribromo(tribromomethoxy)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tribromoformate derivatives.

Reduction: Reduction reactions can convert tribromo(tribromomethoxy)methane to less brominated compounds.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.

Major Products Formed

Oxidation: Tribromoformate derivatives.

Reduction: Less brominated methoxy compounds.

Substitution: Substituted methoxy compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Tribromo(tribromomethoxy)methane has several scientific research applications, including:

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.

Wirkmechanismus

The mechanism of action of tribromo(tribromomethoxy)methane involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. The tribromomethoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares key properties of Tribromo(tribromomethoxy)methane with analogous halogenated methanes, based on extrapolated data and evidence from related compounds:

Key Differences in Reactivity and Stability

- Bromine Content : Tribromo(tribromomethoxy)methane contains six bromine atoms, significantly increasing its molecular weight and density compared to tribromomethane (3 Br atoms) or chloroform (3 Cl atoms). This higher halogenation likely enhances flame-retardant properties but reduces thermal stability .

Environmental and Toxicological Profiles

- Tribromomethane (Bromoform) : Listed in environmental monitoring studies with a Method Reporting Limit (MRL) of 0.2 µg/L, indicating its persistence and toxicity in aquatic systems .

- Analogous brominated compounds (e.g., bromopyrroles) exhibit antimicrobial and antineoplastic activities, implying possible bioactive roles .

Regulatory and Industrial Considerations

- Regulatory Status: Bromoform is regulated under EPA guidelines due to its carcinogenicity, and Tribromo(tribromomethoxy)methane would likely face similar restrictions if commercialized .

- Market Relevance : Brominated flame retardants are increasingly scrutinized, driving demand for less toxic alternatives. Tribromo(tribromomethoxy)methane’s niche applications may depend on improved synthetic efficiency and safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.